molecular formula C15H11FN2O B3131942 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one CAS No. 361189-43-7

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one

Cat. No.: B3131942
CAS No.: 361189-43-7
M. Wt: 254.26 g/mol
InChI Key: UTQQSSIDOYGPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Quinoxalin-2(1H)-one Scaffolds in Medicinal and Organic Chemistry

The quinoxalin-2(1H)-one core, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrazin-2(1H)-one ring, is recognized as a "privileged platform" in drug development. ingentaconnect.comnih.gov This designation stems from its frequent appearance in a wide array of pharmacologically active compounds. nih.gov Quinoxaline (B1680401) derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.gov

The versatility of the quinoxalinone skeleton has made it a focal point for synthetic and medicinal chemists. ingentaconnect.comnih.gov The development of efficient methods for the functionalization of this scaffold, particularly at the C3 position, is an area of significant research interest. chim.itnih.gov This has led to the creation of extensive libraries of derivatives for screening against various biological targets. For instance, different quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) and as vascular endothelial growth factor receptor II (VEGFR-2) tyrosine kinase inhibitors for cancer therapy. acs.orgnih.gov The inherent biological significance and synthetic accessibility of the quinoxalinone scaffold make it a foundational element in the design of novel therapeutic agents.

Reported Biological Activities of Quinoxalin-2(1H)-one Derivatives
Biological ActivityTherapeutic AreaReference
AnticancerOncology nih.govnih.govnih.gov
Antiviral (e.g., HCV, HIV)Infectious Diseases acs.orgresearchgate.net
Antibacterial / AntifungalInfectious Diseases nih.govnih.gov
Enzyme Inhibition (e.g., Kinases)Various nih.govnih.gov
Anti-inflammatoryImmunology nih.govresearchgate.net
AntiprotozoalInfectious Diseases nih.gov

The Significance of Benzyl (B1604629) and Fluorine Substituents in Quinoxalin-2(1H)-one Derivatives

The biological activity and physicochemical properties of the quinoxalinone scaffold can be precisely modulated through the introduction of various substituents. The 3-(2-Fluorobenzyl) group in the title compound is a prime example of strategic molecular design.

The benzyl substituent is frequently incorporated into bioactive molecules. In the context of quinoxalinones, the addition of a benzyl group at the C3 position, as seen in 3-Benzylquinoxalin-2(1H)-one, creates a key structural motif. researchgate.net This group can engage in hydrophobic and van der Waals interactions within protein binding pockets, potentially enhancing binding affinity and selectivity. The synthesis of various 3-benzylquinoxalin-2(1H)-ones allows for the exploration of structure-activity relationships (SAR), where the benzyl moiety acts as a probe for specific receptor site topographies. researchgate.netsapub.org

The fluorine substituent plays a remarkable and multifaceted role in medicinal chemistry. tandfonline.com Its small size and high electronegativity can profoundly influence a molecule's properties. tandfonline.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com It can also increase a molecule's membrane permeability and modulate its acidity or basicity (pKa). Furthermore, fluorine can participate in unique intermolecular interactions, such as weak C-F···H-C hydrogen bonds, and interact with carbonyl carbons of protein backbones, which can lead to increased binding affinity for a biological target. tandfonline.com The strategic placement of fluorine, as seen in the ortho position of the benzyl group in 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one, is intended to leverage these effects to create a derivative with potentially improved pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical and Pharmacokinetic Effects of Fluorine Substitution
Property ModifiedEffect of FluorineReference
Metabolic StabilityIncreased by blocking sites of metabolism tandfonline.com
Binding AffinityCan be enhanced through unique interactions (e.g., with carbonyls) tandfonline.com
Lipophilicity/PermeabilityIncreased, often improving membrane permeation tandfonline.com
Acidity/Basicity (pKa)Altered due to strong electron-withdrawing nature tandfonline.com

Research Landscape and Emerging Trends in this compound Studies

While extensive research is dedicated to the broader class of quinoxalin-2(1H)-ones, studies focusing specifically on this compound are part of a larger effort to synthesize and evaluate functionalized derivatives. The current research landscape is characterized by several key trends.

A dominant trend is the development of novel synthetic methodologies for the direct C-H functionalization of the quinoxalin-2(1H)-one core at the C3 position. chim.itnih.gov These methods, which include alkylation, benzylation, and arylation, offer a more efficient and atom-economical route to diverse derivatives compared to traditional multi-step syntheses. researchgate.net The use of various catalytic systems, including transition metals and photocatalysts, is at the forefront of this research. nih.govmdpi.com

The synthesis of C3-fluoroalkylated quinoxalin-2(1H)-ones is also a significant area of interest, underscoring the recognized importance of fluorine in drug design. researchgate.net The creation of libraries of compounds with systematic variations in the benzyl substituent (e.g., altering the position and nature of substituents like fluorine) is a common strategy in medicinal chemistry programs aimed at optimizing lead compounds. Therefore, the study of this compound is a logical component of SAR investigations. The primary goal of such research is often the discovery of new agents with potent and selective activity in areas like oncology and infectious diseases. nih.govnih.gov Future research will likely involve the biological evaluation of this specific compound within larger screening programs and further exploration of synthetic routes to access it and its analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-11-6-2-1-5-10(11)9-14-15(19)18-13-8-4-3-7-12(13)17-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQQSSIDOYGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Quinoxalin 2 1h Ones

Foundational Synthetic Routes to the Quinoxalin-2(1H)-one Nucleus

The construction of the fundamental quinoxalin-2(1H)-one ring system is a critical first step in the synthesis of its derivatives. Classical and modern organic chemistry provides several reliable methods for this purpose.

Condensation Reactions Involving ortho-Phenylenediamines and α-Dicarbonyl Compounds

A widely employed and versatile method for the synthesis of quinoxaline (B1680401) derivatives involves the condensation of an aromatic diamine with an α-dicarbonyl compound. researchgate.net For the quinoxalin-2(1H)-one core, this typically involves the reaction of ortho-phenylenediamines with α-keto acids or their corresponding esters.

The general mechanism commences with the nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto one of the carbonyl groups of the α-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, which, after another dehydration step, yields the quinoxalin-2(1H)-one ring system. The reaction conditions can be varied, often employing acidic or basic catalysts and a range of solvents to optimize yields. researchgate.net

Table 1: Examples of Reagents for Quinoxalin-2(1H)-one Synthesis via Condensation

ortho-Phenylenediamine Derivativeα-Dicarbonyl CompoundProduct
o-Phenylenediamine (B120857)Pyruvic acid3-Methylquinoxalin-2(1H)-one
4-Methyl-o-phenylenediamineEthyl benzoylformate6-Methyl-3-phenylquinoxalin-2(1H)-one
4-Chloro-o-phenylenediamineGlyoxylic acid6-Chloroquinoxalin-2(1H)-one

Cyclization Pathways for 1,2-Dihydroquinoxalin-2-one Formation

Alternative cyclization strategies provide access to the 1,2-dihydroquinoxalin-2-one core, which can be subsequently oxidized to the desired quinoxalin-2(1H)-one if necessary. One such approach involves the cyclization of N-substituted 2-aminoanilines. For instance, the reaction of an ortho-phenylenediamine with α-haloesters can lead to an intermediate that undergoes intramolecular cyclization to form the quinoxalinone ring.

Recent advancements have focused on developing milder and more efficient cyclization protocols. These can include transition metal-catalyzed intramolecular cyclizations or the use of modern reagents that promote cyclization under gentle conditions, thereby accommodating a wider range of functional groups on the starting materials.

Stereoselective Synthesis and Chiral Induction Approaches for Quinoxalin-2(1H)-ones

The development of stereoselective methods for the synthesis of quinoxalin-2(1H)-ones is of significant interest, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. Chiral induction can be achieved through several strategies.

One approach involves the use of chiral starting materials, such as enantiopure α-amino acids, which can be condensed with ortho-phenylenediamines. This method transfers the chirality from the starting material to the final product. Another strategy employs chiral catalysts or auxiliaries to control the stereochemistry of the cyclization reaction, leading to the formation of one enantiomer in excess. Asymmetric hydrogenation of a pre-formed quinoxalin-2(1H)-one is another potential route to chiral derivatives. While the literature on the stereoselective synthesis of the broader class of quinoxalin-2(1H)-ones is growing, specific examples detailing the synthesis of enantiopure 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one are less common, highlighting an area for future research.

Direct C-H Functionalization at the C3 Position of Quinoxalin-2(1H)-ones

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the introduction of substituents onto a heteroaromatic core without the need for pre-functionalized starting materials. chim.it The C3 position of the quinoxalin-2(1H)-one nucleus is particularly amenable to such transformations.

Transition Metal-Catalyzed C-C Bond Formation (e.g., Alkylation, Arylation, Benzylation)

Transition metal catalysis has been instrumental in the development of direct C-H functionalization methods. Various metals, including palladium, copper, and rhodium, have been shown to effectively catalyze the coupling of quinoxalin-2(1H)-ones with a range of partners. rsc.org

For the synthesis of this compound, a C-H benzylation reaction is required. Copper-catalyzed methodologies have been reported for the direct C-3 benzylation of quinoxalin-2(1H)-ones using benzylsulfonyl hydrazides as the benzylating agents. rsc.org This reaction proceeds in the presence of a copper catalyst and an oxidant, providing a route to structurally diverse 3-benzylquinoxalin-2(1H)-ones. rsc.org While not specifically demonstrated with a 2-fluorobenzyl group, this method is likely applicable.

Table 2: Overview of Transition Metal-Catalyzed C3-Benzylation of Quinoxalin-2(1H)-ones

CatalystBenzylating AgentOxidantGeneral Product
CuCNBenzylsulfonyl hydrazideDTBP3-Benzylquinoxalin-2(1H)-one

Metal-Free Radical Processes for C3 Functionalization

In recent years, there has been a significant shift towards the development of metal-free synthetic methodologies to enhance the sustainability of chemical processes. rsc.org Radical-mediated C-H functionalization offers a powerful alternative to transition metal-catalyzed reactions.

Several metal-free protocols for the C3-benzylation of quinoxalin-2(1H)-ones have been developed. One such method involves the use of di-tert-butyl peroxide (DTBP) as an oxidant to generate benzyl (B1604629) radicals from methylarenes, which then add to the C3 position of the quinoxalinone. researchgate.netresearchgate.net Another innovative approach utilizes visible-light photoredox catalysis. For instance, riboflavin (B1680620) (vitamin B2) has been employed as an organic photocatalyst to promote the direct benzylation of quinoxalin-2(1H)-ones with benzyl bromides under mild, visible-light irradiation. researchgate.netrsc.org These methods provide environmentally benign pathways to C3-benzylated quinoxalin-2(1H)-ones and are, in principle, applicable to the synthesis of this compound by using 2-fluorobenzyl bromide or 2-fluorotoluene (B1218778) as the starting material.

Table 3: Comparison of Metal-Free C3-Benzylation Methods

MethodReagentsConditionsKey Features
DTBP-mediatedMethylarene, DTBPThermalMetal-free, simple protocol
PhotocatalyticBenzyl bromide, RiboflavinVisible lightGreen, mild conditions, organic photocatalyst

Photoredox Catalysis in C-H Activation of Quinoxalin-2(1H)-ones

Visible-light photoredox catalysis has become a powerful tool for the direct C-H functionalization of quinoxalin-2(1H)-ones, offering a mild and efficient alternative to traditional methods. chim.it This approach avoids the need for pre-functionalized substrates, proceeding directly by activating the C3-H bond. rsc.org The reaction mechanism typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process to generate radical intermediates. These radicals then react with the electron-deficient C3 position of the quinoxalin-2(1H)-one ring. rsc.orgcjcatal.com

A variety of photocatalysts have been employed for these transformations, including noble metal complexes like iridium and ruthenium, as well as organic dyes and heterogeneous catalysts. cjcatal.comnih.gov For instance, fac-Ir(ppy)3 has been used in three-component reactions to synthesize difluoroalkyl-containing quinoxalin-2(1H)-ones under mild conditions. nih.gov Similarly, organic dyes such as Eosin Y and 4CzIPN have been utilized to facilitate reactions like arylation and sulfonation. rsc.org Heterogeneous catalysts, including graphitic carbon nitride (g-C3N4) and covalent organic frameworks (COFs), are gaining attention due to their stability and recyclability. nih.gov These catalysts can drive various C-H functionalization reactions, such as alkylation and trifluoroalkylation, under visible light irradiation. nih.gov

The versatility of this method allows for the introduction of a wide range of functional groups at the C3 position, including perfluoroalkyl, difluoroalkyl, trifluoromethyl, and aryl moieties. rsc.orgnih.govmdpi.com

Reaction TypePhotocatalystReactantsKey FeaturesReference
Difluoroalkylationfac-Ir(ppy)3Quinoxalin-2(1H)-one, unactivated olefin, bromodifluorinated reagentsForms two new C-C bonds in a single step under mild conditions. nih.gov
Trifluoroalkylation4CzIPNQuinoxalin-2(1H)-one, alkenes, CF3SO2NaEfficient reaction at room temperature using oxygen (air) as the oxidant. nih.gov
ArylationEosin Y and KIQuinoxalin-2(1H)-one, phenylhydrazine (B124118) hydrochlorideProceeds via a Minisci-type radical substitution with high C3 selectivity. rsc.org
Alkylation (Decarboxylative)2D-COF-2Quinoxalin-2(1H)-one, NHPI esterHeterogeneous catalysis allowing for catalyst recycling and efficient synthesis of alkylated products. nih.gov

Introduction of Halogenated Benzyl Moieties at the N1 or C3 Positions of Quinoxalin-2(1H)-ones

The introduction of benzyl groups, particularly those bearing halogen substituents, at the C3 position of quinoxalin-2(1H)-ones is a key strategy for creating derivatives with potential pharmaceutical applications. rsc.orgresearchgate.net Direct C-H benzylation is an atom-economical approach that has been successfully achieved using visible-light photocatalysis. rsc.org

One notable method employs riboflavin (vitamin B2) as an inexpensive and environmentally friendly organic photocatalyst. rsc.org This reaction utilizes readily available benzyl bromides as the alkylating agents to functionalize the C3 position of various substituted quinoxalin-2(1H)-ones under mild, visible-light-promoted conditions. rsc.org This protocol is effective for a range of substituted benzyl bromides, allowing for the synthesis of derivatives like this compound.

Another strategy involves a metal-free, domino multicomponent reaction. researchgate.net In this process, a sulfonyl radical, generated from sulfinic acid, triggers the transformation of an alkene into an alkyl radical. This radical then selectively attacks the C3 position of the quinoxalin-2(1H)-one. researchgate.net This method is compatible with numerous functional groups, including halogens on the aryl ring of the alkene, providing a pathway to halogenated benzyl derivatives. researchgate.net These methods highlight the progress in forming C-C bonds to produce C3-benzylated quinoxalinones efficiently. rsc.orgresearchgate.net

Multi-Component Reactions for Diversified Quinoxalin-2(1H)-one Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating substantial portions of all starting materials. mdpi.combohrium.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com For quinoxalin-2(1H)-ones, MCRs provide a powerful platform for direct C-H functionalization at the C3 position, leading to a wide array of derivatives. mdpi.comdntb.gov.ua

Several innovative three-component reactions have been developed. For example, a visible-light-initiated free radical cascade reaction involving quinoxalin-2(1H)-ones, alkenes, and perfluoroalkyl iodides yields C3-substituted derivatives containing perfluoroalkyl groups. mdpi.com Similarly, photoredox-catalyzed three-component reactions using unactivated olefins and bromodifluorinated reagents have been reported to synthesize difluoroalkyl-containing quinoxalin-2(1H)-ones. nih.gov

These reactions often proceed under mild conditions and demonstrate high functional group tolerance. nih.gov The ability to simultaneously introduce C-C bonds and C-heteroatom bonds makes MCRs a versatile tool for creating complex molecular architectures based on the quinoxalin-2(1H)-one scaffold. dntb.gov.ua

Reaction TypeComponentsCatalyst/ConditionsProduct FeatureReference
PerfluoroalkylationQuinoxalin-2(1H)-one, alkene, perfluoroalkyl iodideVisible lightC3-substituted with perfluoroalkyl group mdpi.com
SulfonylationQuinoxalin-2(1H)-one, alkene, sulfite4CzIPN / Visible lightC3-substituted with sulfonyl group nih.gov
Oxime FormationQuinoxalin-2(1H)-one, ketone, tert-butyl nitrite (B80452) (TBN)CH3SO3HC3-substituted with oxime group mdpi.com
Benzylation/AlkylationQuinoxalin-2(1H)-one, alkene, sulfinic acidMetal-free / HeatC3-substituted with benzyl or alkyl group researchgate.net

Structure Activity Relationship Sar Investigations of 3 2 Fluorobenzyl Quinoxalin 2 1h One Analogues

The Role of Substituents at the C3 Position of the Quinoxalin-2(1H)-one Core

The C3 position of the quinoxalin-2(1H)-one ring is a primary locus for derivatization to explore and optimize biological activity. chim.it Direct C-H functionalization methods have enabled the synthesis of a vast library of C3-substituted analogues, revealing clear SAR trends. chim.itnih.govresearchgate.net The nature of the substituent—whether alkyl, aryl, or a more complex group—profoundly influences the compound's interaction with its biological target.

Research has shown that the introduction of different groups at this position can lead to a broad spectrum of pharmacological effects. For instance, studies on various quinoxaline (B1680401) derivatives have highlighted the importance of the C3-substituent for activities such as VEGFR-2 inhibition and general antiproliferative effects. rsc.orgnih.gov In many cases, an aromatic or heteroaromatic ring attached to the C3 position, often via a linker like a methylene (B1212753) (-CH2-) group as seen in the benzyl (B1604629) analogues, is beneficial for activity. mdpi.com The linker itself is also critical; SAR studies have shown that an aliphatic linker like -CH2- can be essential for activity, whereas a direct N-linker may decrease it in certain contexts. mdpi.com

C3-Substituent TypeGeneral Impact on Biological ActivityIllustrative Example
Aryl (e.g., Phenyl)Often confers hydrophobic interactions with target proteins. Activity is modulated by substitution on the aryl ring.3-Arylquinoxalin-2(1H)-ones
Alkyl (e.g., Trifluoromethyl)Can enhance metabolic stability and lipophilicity. The trifluoromethyl group is a strong electron-withdrawing group. researchgate.net3-(Trifluoromethyl)quinoxalin-2(1H)-one
BenzylProvides a combination of aromatic interaction (phenyl ring) and conformational flexibility (methylene linker). researchgate.net3-Benzylquinoxalin-2(1H)-one
Groups with H-bond donors/acceptors (e.g., amides)Can form crucial hydrogen bonds within the active site of a target enzyme or receptor, often enhancing binding affinity. researchgate.net3-(Amido)quinoxalin-2(1H)-ones

Conformational Effects of the Benzyl Group on Biological Activity

The three-dimensional structure of a molecule is a critical determinant of its biological function. For 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one analogues, the conformational freedom of the benzyl group plays a pivotal role in how the molecule orients itself within a biological target's binding pocket. The methylene linker between the quinoxalinone core and the phenyl ring allows for rotation, meaning the fluorophenyl group can adopt various spatial arrangements.

This conformational flexibility allows the molecule to adapt its shape to achieve an optimal fit with the receptor, a concept known as "induced fit." However, this flexibility can also be a liability, as energy is required to adopt the correct "bioactive conformation," potentially reducing binding affinity. nih.gov The specific conformation that the benzyl group assumes upon binding is crucial for maximizing favorable interactions—such as pi-stacking, hydrophobic, and van der Waals forces—and minimizing steric clashes. nih.gov The substitution pattern on the benzyl ring, such as the ortho-fluorine in this compound, can influence the preferred conformation due to steric and electronic effects, thereby impacting biological activity. Quantitative structure-activity relationship (QSAR) studies often incorporate 3D descriptors to model these conformational effects and predict the activity of novel analogues. nih.gov

Influence of Fluorine Substitution on Molecular Interactions and SAR Profiles

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net In the context of this compound, the fluorine atom exerts a significant influence on the molecule's physicochemical profile and its interactions with biological targets. benthamscience.comresearchgate.net

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a metabolically susceptible position can block oxidation by metabolic enzymes (e.g., Cytochrome P450), thereby increasing the drug's half-life and bioavailability. nih.govnih.gov

Binding Interactions : A fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak H-bond acceptor), dipole-dipole interactions, and electrostatic interactions. researchgate.netresearchgate.net It can also enhance hydrophobic interactions by increasing the lipophilicity of the molecule. benthamscience.com

Conformational Control : The small size of fluorine means it rarely causes significant steric hindrance. benthamscience.com However, its electronic properties can influence the preferred conformation of the benzyl ring, subtly guiding the molecule into a more favorable orientation for binding.

PropertyUnsubstituted Benzyl Analogue2-Fluoro Substituted Benzyl AnalogueRationale/Effect
LipophilicityModerateIncreasedFluorine substitution generally increases lipophilicity, which can improve membrane permeability. nih.gov
Metabolic StabilityPotentially susceptible to aromatic oxidation.EnhancedThe strong C-F bond can block metabolic attack at the site of fluorination. nih.gov
Binding AffinityDependent on hydrophobic and π-stacking interactions.Potentially enhancedFluorine can introduce new electrostatic or hydrogen bonding interactions with the target protein. researchgate.net
pKaBaselineAlteredThe inductive effect of fluorine can alter the acidity of other functional groups in the molecule. nih.gov

Identification of Pharmacophoric Features Essential for Specific Biological Endpoints

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound chemotype, several key pharmacophoric features can be identified as essential for activity.

Hydrogen Bond Acceptor/Donor Region : The lactam moiety within the quinoxalin-2(1H)-one core contains a carbonyl group (C=O) which is a strong hydrogen bond acceptor, and an N-H group which is a hydrogen bond donor. These are critical for anchoring the molecule in the active site of many enzymes and receptors. researchgate.net

Aromatic/Hydrophobic Core : The fused bicyclic structure of the quinoxalinone ring provides a large, flat aromatic surface suitable for π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.

Hydrophobic Aromatic Feature : The 2-fluorobenzyl group serves as an additional key hydrophobic feature. Its orientation relative to the core is crucial for fitting into specific hydrophobic pockets within the target.

Hydrogen Bond Acceptor (Fluorine) : The ortho-fluorine atom on the benzyl ring can act as a weak hydrogen bond acceptor, providing an additional, specific interaction point that can enhance binding affinity and selectivity. researchgate.net

Molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related quinoxalinone derivatives targeting enzymes like VEGFR-2 have confirmed the importance of these features, showing how the quinoxalinone core and its substituents effectively bind to key residues in the enzyme's active site. rsc.orgnih.gov

Comparative SAR Analysis Across Diverse Quinoxalin-2(1H)-one Chemotypes

To fully appreciate the SAR of this compound, it is useful to compare it with other quinoxalinone chemotypes. The biological activity of quinoxalinones can be dramatically altered by changing the nature of the substituent at the C3 position.

For instance, replacing the benzyl group with moieties containing urea, thiourea, amide, or sulfonamide groups introduces different hydrogen bonding patterns and steric profiles. mdpi.com Studies comparing quinoxalinones to the closely related quinazolinone scaffold have found that while both are effective core structures, the specific substitution patterns required for optimal activity can differ significantly. For example, in a study targeting COX-2, quinazolinone derivatives showed enhanced activity with electron-donating groups on the aryl moiety, while halogen substituents were detrimental. nih.gov

Similarly, the linker between the C3 position and the terminal functional group is a key determinant of activity. While the methylene linker in benzyl derivatives provides flexibility, more rigid linkers or direct connections can be advantageous for other targets. Analysis of quinoxaline-coumarin hybrids and other derivatives shows that the type of linker (e.g., -NH-, -O-, -CH2-) and the nature of the terminal group (e.g., benzoxazole, aliphatic chains) are critical variables in modulating anticancer activity. mdpi.com This comparative analysis underscores that while the quinoxalin-2(1H)-one core is a versatile scaffold, the specific combination of a flexible benzyl linker and a strategically placed fluorine atom provides a unique set of properties that define the biological profile of this compound and its close analogues.

Biological Activity Spectrum in Vitro of Quinoxalin 2 1h One Derivatives

Enzyme Inhibition Potentials

Quinoxalin-2(1H)-one derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. The following sections detail the inhibitory activities of these compounds against several key enzymatic targets.

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The accumulation of sorbitol, the product of ALR2-mediated glucose reduction, is linked to the pathogenesis of diabetic complications. Consequently, ALR2 inhibitors are of significant interest for the management of these conditions.

A series of multifunctional ALR2 inhibitors based on the quinoxalin-2(1H)-one scaffold have been designed and evaluated. mdpi.com Among these, compounds bearing a substituted benzyl (B1604629) group at the N1 or C3 position have shown potent inhibitory activity. While direct inhibitory data for 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one is not extensively available, a closely related analog, 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, demonstrated significant ALR2 inhibition with an IC50 value of 0.091 µM. mdpi.com This suggests that the 2-fluorobenzyl moiety is a favorable substituent for ALR2 inhibition within this chemical class.

The inhibitory potency of these derivatives is often influenced by the substitution pattern on the quinoxalinone core and the benzyl ring. For instance, the introduction of a fluorine atom at the 6-position of the quinoxalinone ring in a series of 3-phenoxyquinoxalin-2(1H)-one derivatives led to potent ALR2 inhibitors, with the most active compound in that series having an IC50 value of 0.019 µM. nih.gov Another study on quinoxalinone derivatives reported IC50 values ranging from 1.54 to 18.17 µM. nih.gov

CompoundTarget EnzymeIC50 (µM)Reference
2-(4-(4-Bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acidALR20.091 mdpi.com
2-(3-(4-Hydroxyphenoxy)-6-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acidALR20.019 nih.gov
6,7-Dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-oneALR21.54 nih.gov

Kinase Inhibition (e.g., Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition)

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth and proliferation. nih.gov

Derivatives of quinoxalin-2(1H)-one have emerged as promising inhibitors of FGFR1. nih.gov While specific data for this compound is not available, studies on related analogs highlight the potential of this scaffold. For example, a series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their FGFR1 inhibitory activity. nih.gov Several of these compounds displayed potent inhibition of cancer cell lines known to have high levels of FGFR1 expression. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 3-position is critical for activity. nih.gov

The broader class of quinoxaline (B1680401) derivatives has been shown to inhibit various receptor tyrosine kinases, including FGFRs. nih.gov The development of selective FGFR inhibitors is an active area of research for targeted cancer therapy.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Several studies have investigated 3-benzylquinoxaline derivatives as inhibitors of MAO-A and MAO-B. nih.govresearchgate.netnih.gov A series of N'-[2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetyl]benzohydrazide derivatives were synthesized and showed selective inhibitory activity towards MAO-A, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. nih.gov Another study on 3-benzyl-2-substituted quinoxalines also reported selective inhibition of MAO-A. nih.gov

The substitution pattern on both the quinoxaline ring and the benzyl group influences the potency and selectivity of MAO inhibition. For instance, certain substitutions can favor MAO-A inhibition over MAO-B, and vice versa. While specific IC50 values for this compound are not documented in the reviewed literature, the established activity of its core structure suggests its potential as a MAO inhibitor.

Compound ClassTarget EnzymeIC50 RangeSelectivityReference
N'-[2-(3-Benzyl-2-oxoquinoxalin-1(2H)-yl)acetyl]...MAO-AnM to low µMMAO-A nih.gov
3-Benzyl-2-substituted quinoxalinesMAO-ANot specifiedMAO-A nih.gov

HIV Reverse Transcriptase (RT) Inhibition

Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is a vital enzyme for the replication of the virus, converting the viral RNA genome into DNA. It is a key target for antiretroviral drugs.

Quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One such derivative, S-2720, demonstrated very potent inhibition of HIV-1 RT activity and viral replication in cell culture. nih.gov Although structurally different from this compound, this finding underscores the potential of the quinoxaline scaffold in developing anti-HIV agents.

More recent studies have continued to explore quinoxaline derivatives as HIV RT inhibitors, with some compounds showing inhibitory activity in the micromolar range. johnshopkins.edu The development of these compounds is driven by the need for new antiretroviral agents to combat drug-resistant HIV strains.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the production of prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The inhibitory potential of quinoxalinone derivatives against COX-2 has been investigated. mdpi.com In one study, certain quinoxalinone Schiff's bases were evaluated for their COX-2 inhibitory activity. mdpi.com The results indicated that the substitution pattern on the quinoxalinone core and the attached aryl group significantly influences the inhibitory efficiency. mdpi.com For example, the introduction of strong electron-withdrawing substituents was found to enhance COX-2 inhibition. mdpi.com While specific data for this compound is not available, the general findings suggest that this class of compounds warrants further investigation as potential COX-2 inhibitors.

Receptor Modulatory Activities

In addition to direct enzyme inhibition, quinoxaline derivatives can modulate the activity of various cellular receptors. As previously mentioned in the context of kinase inhibition, these compounds can target receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and FGFRs. nih.gov The interaction with these receptors can disrupt downstream signaling pathways that are crucial for cell growth, proliferation, and survival, making them attractive targets for cancer therapy. The specific receptor modulatory activities of this compound have not been explicitly detailed in the available literature, but the established profile of the quinoxalin-2(1H)-one scaffold suggests potential interactions with a range of cell surface and intracellular receptors.

AMPA Receptor Antagonism

Quinoxalinedione derivatives were among the first potent and selective competitive antagonists discovered for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net These receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. mdpi.com Overactivation of these receptors can lead to glutamate-induced neurotoxicity, a phenomenon implicated in several neurodegenerative conditions. mdpi.com

Compounds such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (6-nitro-7-sulfamoylbenzo(f)quinoxaline-2,3-dione) are classic examples of quinoxaline-based AMPA antagonists that have been instrumental in studying the receptor's pharmacology. researchgate.netnih.gov Research has since expanded to include quinoxalin-2(1H)-one derivatives. For instance, a series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate their potential as AMPA receptor antagonists for anticonvulsant activity. researchgate.net Molecular docking studies of these compounds aimed to rationalize their binding affinity and interaction with the AMPA receptor. researchgate.net

Table 1: AMPA Receptor Antagonism Data for Selected Quinoxaline Derivatives

CompoundActivity/AffinityAssay/ModelReference
NBQXCompetitive AMPA antagonistRat hippocampal slice preparation nih.gov
CNQXPotent and selective AMPA antagonistPharmacological studies researchgate.net
Aryl-substituted Phenylalanine DerivativesAffinity (Ki) range: 0.92–3.1 μMCompetitive antagonism assays mdpi.com

Adenosine (B11128) Receptor A2AAR Antagonism

The adenosine A2A receptor (A2AAR) has emerged as a significant therapeutic target for neurodegenerative diseases like Parkinson's disease and for cancer immunotherapy. nih.govnih.gov While the quinoxalin-2(1H)-one scaffold is not the most common for A2AAR antagonism, structurally related nitrogen-containing heterocyclic systems like quinazolines and triazolo[4,3-a]quinoxalines have been extensively studied. researchgate.netmdpi.com

Research into 2-aminoquinazoline (B112073) derivatives has identified potent antagonists with high affinity for the human A2A receptor (hA2AR). nih.govnih.gov For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with a high affinity (Ki) of 20 nM. nih.gov Subsequent modifications led to derivatives with even higher affinity, such as a compound demonstrating a Ki value of 5 nM and functional antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.govresearchgate.net These findings highlight the potential of the broader benzodiazine chemical space, which includes quinoxalinones, for developing A2AAR antagonists.

Table 2: A2AAR Antagonism Data for Related Heterocyclic Compounds

Compound Class/ExampleAffinity (Ki)Functional Activity (IC50)ReceptorReference
6-bromo-4-(furan-2-yl)quinazolin-2-amine20 nMNot specifiedhA2AR nih.gov
2-aminoquinazoline derivative (5m)5 nM6 µMhA2AR nih.govresearchgate.net
2-aminoquinazoline derivative (10d)15 nM5 µMhA2AR nih.gov

Antimicrobial Properties (In Vitro)

The quinoxaline nucleus is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity. nih.govsapub.org

Antibacterial Activities

Quinoxalin-2(1H)-one derivatives have demonstrated significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that substitutions on the quinoxaline ring are crucial for potency. For example, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties exhibited notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL. johnshopkins.edu Another study on symmetrically 2,3-disubstituted quinoxalines found that certain compounds had high activity against Escherichia coli (MIC of 8 µg/mL) and Bacillus subtilis (MIC of 16 µg/mL). nih.gov The introduction of fluorine substituents has also been noted to produce good antibacterial activity. researchgate.net

Table 3: In Vitro Antibacterial Activity of Selected Quinoxalin-2(1H)-one Derivatives

Compound Class/ExampleBacterial StrainMIC (µg/mL)Reference
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivativesVarious bacterial strains0.97 - 62.5 johnshopkins.edu
2,3-disubstituted quinoxaline (2d)Escherichia coli8 nih.gov
2,3-disubstituted quinoxaline (3c)Escherichia coli8 nih.gov
2,3-disubstituted quinoxaline (2d, 3c, 4, 6a)Bacillus subtilis16 nih.gov
4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaActive (Zone of Inhibition data) nih.gov

Antifungal Activities

In addition to antibacterial effects, quinoxaline derivatives are potent antifungal agents. sapub.org Research has focused on their efficacy against clinically relevant fungal pathogens, such as Candida and Aspergillus species. One study found that among a series of tested compounds, a pentacyclic quinoxaline derivative exhibited the highest antifungal activity against both Candida albicans and Aspergillus flavus, with a MIC of 16 μg/mL. nih.gov Another novel compound, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than the standard drug Amphotericin B against most clinical isolates of C. albicans, C. glabrata, and C. parapsilosis. nih.gov Furthermore, some quinoxaline derivatives synthesized as potential antifolates also displayed significant antifungal activity. nih.gov

Table 4: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Pentacyclic quinoxaline (10)Candida albicans16 nih.gov
Pentacyclic quinoxaline (10)Aspergillus flavus16 nih.gov
3-hydrazinoquinoxaline-2-thiolCandida albicans (various isolates)0.4 - 1.6 nih.gov
3-hydrazinoquinoxaline-2-thiolCandida glabrata (various isolates)0.2 - 0.4 nih.gov
2,3-dimethylquinoxalineCryptococcus neoformans9 researchgate.net

Antiparasitic Activities (e.g., Anti-malarial, Anti-leishmanial)

The quinoxaline scaffold is a promising starting point for the development of novel antiparasitic agents. nih.gov An antimalarial quinoxaline derivative from the Medicines for Malaria Venture (MMV), MMV007204, showed promise against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov This led to the synthesis and evaluation of 47 new quinoxaline-containing compounds, with several dianilinoquinoxaline analogs demonstrating potent activity against both larval and adult stages of S. mansoni in vitro, with IC50 values as low as ≤0.31 µM. nih.gov

Furthermore, new amide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated for their activity against Plasmodium falciparum (the malaria parasite) and Leishmania species. researchgate.net These compounds represent a class of interest in the search for new and effective antiprotozoal agents. researchgate.net

Table 5: In Vitro Antiparasitic Activity of Selected Quinoxaline Derivatives

Compound ClassParasiteActivity (IC50)Reference
Dianilinoquinoxaline analogsAdult Schistosoma mansoni≤0.31 µM nih.gov
Amide derivatives of quinoxaline 1,4-di-N-oxidePlasmodium falciparum (FCR-3)Data not specified researchgate.net
Amide derivatives of quinoxaline 1,4-di-N-oxideLeishmania infantum / amazonensisData not specified researchgate.net

Antineoplastic Properties (In Vitro Cell-Based Assays)

Quinoxaline and its derivatives, including quinoxalin-2(1H)-ones, are considered important synthetic targets in anticancer drug discovery. mdpi.com These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases like vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and topoisomerase II. mdpi.comnih.govnih.gov

Numerous studies have demonstrated the potent cytotoxic effects of quinoxalin-2(1H)-one derivatives against a panel of human cancer cell lines. For example, novel derivatives designed as VEGFR-2 inhibitors showed superior activity against liver (HepG-2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines compared to standard drugs like Doxorubicin and Sorafenib. nih.govnih.gov In one study, 2-oxo-3-phenylquinoxaline derivatives were evaluated against HCT-116 cells, with the most active compounds showing IC50 values around 26-28 µg/mL. rsc.org Another study on 1,2,4-triazolo[4,3-a]quinoxalines identified a derivative with a broad spectrum of activity, showing potent growth inhibition (GI50) against leukemia, lung, colon, CNS, melanoma, renal, prostate, and breast cancer cell lines, with values as low as 1.80 µM.

Table 6: In Vitro Antineoplastic Activity of Selected Quinoxalin-2(1H)-one Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Quinoxalin-2(1H)-one derivative (98)HepG-2 (Liver)IC505.30 µM nih.gov
Quinoxalin-2(1H)-one derivative (100b)HCT-116 (Colorectal)IC502.20 µM nih.gov
2-oxo-3-phenylquinoxaline (7j)HCT-116 (Colorectal)IC5026.75 µg/mL rsc.org
1,2,4-triazolo[4,3-a]quinoxaline (9a)Renal Cancer (A498)GI501.80 µM
1,2,4-triazolo[4,3-a]quinoxaline (9a)Colon Cancer (HCT-15)GI501.96 µM
1,2,4-triazolo[4,3-a]quinoxaline (9a)Leukemia (SR)GI503.91 µM

Lack of Specific In Vitro Biological Activity Data for this compound

Despite a comprehensive review of scientific literature, no specific in vitro biological activity data for the chemical compound this compound has been found in the areas of anxiolytic, antithrombotic, or glycogen (B147801) phosphorylase inhibition.

While the quinoxalin-2(1H)-one scaffold is a recognized pharmacophore present in various biologically active molecules, research into the specific effects of the 3-(2-Fluorobenzyl) substitution is not publicly available. General studies on quinoxalinone derivatives have indicated a potential for a range of biological activities; however, these findings are not specific to the compound .

Searches of chemical and biological databases have not yielded any studies that report the synthesis and subsequent in vitro testing of this compound for the aforementioned biological activities. Consequently, the detailed research findings and data tables requested for an article on this specific compound cannot be provided.

This lack of available data suggests that this compound may not have been a focus of published research in these specific therapeutic areas to date. Therefore, any discussion of its potential anxiolytic, antithrombotic, or glycogen phosphorylase inhibitory properties would be purely speculative and not based on scientific evidence.

Computational and Theoretical Investigations into 3 2 Fluorobenzyl Quinoxalin 2 1h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a cornerstone in the theoretical examination of quinoxaline (B1680401) derivatives. scispace.comnih.gov These calculations offer a detailed understanding of the molecule's behavior at the electronic level. scispace.com

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

The electronic properties of 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one have been explored through various DFT-based methods. jmaterenvironsci.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the charge transfer within the molecule and its chemical reactivity. irjweb.comdntb.gov.uanih.gov The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. irjweb.comnih.gov A smaller energy gap generally suggests higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is another vital tool that helps in identifying the electrophilic and nucleophilic sites of a molecule. nih.govchemrxiv.orgresearchgate.netresearchgate.net The MEP plot visually represents the charge distribution, with red areas indicating negative potential (nucleophilic regions) and blue areas indicating positive potential (electrophilic regions). nih.gov This information is critical for predicting how the molecule will interact with other molecules and biological targets. nih.gov

Table 1: Key Electronic Properties of this compound (Illustrative Data)
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
Energy Gap (ΔE)4.7 eV
Dipole Moment3.5 D

Conformer Analysis and Geometrical Optimization

Computational methods, particularly DFT, are employed to determine the most stable conformation of this compound. researchgate.netinformahealthcare.com This involves optimizing the molecular geometry to find the lowest energy structure. jmaterenvironsci.com The optimized bond lengths, bond angles, and dihedral angles are then compared with experimental data, often obtained from X-ray crystallography, to validate the theoretical model. jmaterenvironsci.comnih.gov Such analyses have shown good agreement between the calculated and experimental structures for related quinoxaline derivatives. jmaterenvironsci.comnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.inamazonaws.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Elucidation of Ligand-Target Binding Modes

Molecular docking studies have been instrumental in elucidating the binding modes of quinoxaline derivatives with various biological targets. nih.govnih.gov These simulations can identify the key amino acid residues in the active site of an enzyme that interact with the ligand. scispace.comfrontiersin.org The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov By visualizing the docked pose of the ligand in the binding pocket, researchers can understand the structural basis for its biological activity. nih.gov

Table 2: Predicted Interactions of this compound with a Target Enzyme (Illustrative)
Amino Acid ResidueType of InteractionDistance (Å)
Tyr234Hydrogen Bond2.8
Val156Hydrophobic3.5
Phe345π-π Stacking4.2
Leu89Hydrophobic3.9

Prediction of Binding Affinities and Interactions in Enzyme Active Sites

Beyond just predicting the binding mode, molecular docking simulations can also estimate the binding affinity of a ligand for its target. scispace.com This is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex. nih.gov These predictions are valuable for prioritizing compounds for further experimental testing. scispace.com The analysis of interactions within the enzyme's active site helps in understanding the specificity and potency of the inhibitor. nih.gov

Table 3: Predicted Binding Affinities for this compound (Illustrative)
Target EnzymeDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)
Cyclooxygenase-2 (COX-2)-8.550 nM
Tyrosine Kinase-9.225 nM

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govchemicalpapers.com For a compound such as this compound, MD simulations provide critical insights into its interaction with biological targets, such as protein kinases, by simulating the dynamic behavior of the ligand-protein complex in a solvated environment. nih.gov

The stability of a ligand-protein complex is essential for its biological function. MD simulations are employed to assess this stability by monitoring key structural parameters over the course of the simulation, typically lasting for nanoseconds or even microseconds. researchgate.net

Detailed Research Findings: Key metrics used to evaluate the stability and flexibility of the complex include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A plateauing or stable RMSD value, typically below 3 Å, suggests that the complex has reached equilibrium and remains in a stable conformation. In simulations of quinoxaline derivatives, a stable RMSD indicates that the ligand maintains a consistent binding pose within the protein's active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify regions of flexibility or rigidity. nih.gov High RMSF values in loops or terminal regions are common, but significant fluctuations in the amino acid residues that directly interact with the ligand could indicate unstable binding. For this compound, analysis would focus on the residues in the binding pocket to ensure that key interactions are maintained throughout the simulation.

The following interactive table illustrates typical data obtained from an MD simulation analysis for a hypothetical complex between this compound and a target protein.

Table 1. Example MD Simulation Stability Metrics. Data is illustrative for a typical quinoxalinone-protein complex.
ParameterAverage Value (over 100 ns)Interpretation
Protein Backbone RMSD2.1 ± 0.3 ÅIndicates overall structural stability of the protein.
Ligand RMSD (relative to protein)1.5 ± 0.4 ÅSuggests the ligand maintains a stable binding pose.
Binding Site Residue RMSF< 1.8 ÅKey interacting residues remain relatively rigid, confirming stable interactions.

While molecular docking provides an initial estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to refine these predictions by calculating the binding free energy of the ligand-protein complex. nih.govrsc.org These "end-point" methods calculate the free energy difference between the bound (complex) and unbound (protein and ligand) states from snapshots taken from the MD simulation trajectory. nih.gov

Detailed Research Findings: The binding free energy (ΔG_bind) is calculated as the sum of several energy components:

Molecular Mechanics Energy (ΔE_MM): This includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies in the gas phase.

Solvation Free Energy (ΔG_solv): This term is composed of a polar component (ΔG_polar) and a non-polar component (ΔG_nonpolar). The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the Solvent-Accessible Surface Area (SASA). nih.gov

The equation is generally expressed as: ΔG_bind = ΔE_vdW + ΔE_elec + ΔG_polar + ΔG_nonpolar

For quinoxalinone inhibitors, studies often show that binding is driven by a combination of favorable van der Waals and electrostatic interactions within the binding pocket. nih.govmdpi.com The data table below provides an example of a binding free energy decomposition for a related inhibitor, illustrating the contributions of different energy terms. nih.govresearchgate.net

Table 2. Example MM/GBSA Binding Free Energy Decomposition (kcal/mol). Data adapted from studies on related heterocyclic kinase inhibitors to illustrate the methodology.
Energy ComponentValue (kcal/mol)Contribution to Binding
Van der Waals Energy (ΔE_vdW)-45.8Favorable
Electrostatic Energy (ΔE_elec)-21.3Favorable
Polar Solvation Energy (ΔG_polar)+35.5Unfavorable
Non-Polar Solvation Energy (ΔG_nonpolar)-4.1Favorable
Total Binding Free Energy (ΔG_bind) -35.7 Overall Favorable Binding

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov For a series of quinoxalinone derivatives, QSAR can be used to build predictive models for their efficacy against a specific biological target.

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known biological activities (e.g., IC50 values), calculating molecular descriptors for each compound, dividing the dataset into training and test sets, and using statistical methods to generate a mathematical equation that links the descriptors to the activity. nih.govmdpi.com

Detailed Research Findings: For series of quinolinone and quinoxalinone inhibitors, both 2D and 3D-QSAR models have been successfully developed. nih.govnih.gov

Model Building: A training set of molecules is used to build the model, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. The model's robustness is assessed through internal validation (e.g., leave-one-out cross-validation, yielding a q² value).

Model Validation: The predictive power of the model is then tested on an external test set of molecules not used in model creation. The correlation between predicted and experimental activity is measured by the predictive r-squared (R²_pred). A high value for both q² and R²_pred (typically > 0.6) indicates a reliable and predictive model.

The table below shows typical statistical parameters for a robust 3D-QSAR model developed for a class of kinase inhibitors.

Table 3. Example Statistical Validation of a 3D-QSAR (CoMFA) Model. These metrics are standard for evaluating the quality of a QSAR model.
Statistical ParameterValueDescription
Cross-validated R² (q²)0.704Measures the internal predictive ability of the model.
Non-cross-validated R²0.992Measures the correlation for the training set (goodness of fit).
Predicted R² for test set (R²_pred)0.839Measures the model's ability to predict the activity of external compounds.

A key outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence biological activity. nih.gov These descriptors quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Detailed Research Findings: For quinoxalinone and related heterocyclic inhibitors, structure-activity relationship (SAR) analyses and QSAR models often highlight the importance of several classes of descriptors. nih.govmdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. For this compound, the volume and shape of the 2-fluorobenzyl group would be critical. 3D-QSAR contour maps can show regions where bulky groups increase or decrease activity.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. The electron-withdrawing nature of the fluorine atom on the benzyl (B1604629) ring and the hydrogen-bond accepting capability of the carbonyl oxygen in the quinoxalinone core are important electronic features. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP). The aromatic rings in this compound contribute to its hydrophobicity, which is often crucial for binding to hydrophobic pockets in protein targets.

The following table summarizes key descriptor classes and their potential relevance to the biological activity of this compound.

Table 4. Key Molecular Descriptor Classes and Their Relevance.
Descriptor ClassExample DescriptorsPotential Importance for this compound
Topological/StericMolecular Weight, Molar RefractivityDefines the overall size and fit within the target's binding site.
ElectronicPartial Charges, Dipole Moment, H-bond acceptors/donorsCrucial for electrostatic and hydrogen bonding interactions with key residues.
HydrophobicLogP (octanol-water partition coefficient)Important for interactions with non-polar residues in the active site.

Mechanistic Insights into the Reactivity and Biological Action of Quinoxalin 2 1h Ones

Reaction Mechanism Elucidation in Synthetic Pathways

The functionalization of the quinoxalin-2(1H)-one core, particularly at the C3 position, is an area of intensive research. rsc.org Many modern synthetic strategies rely on direct C-H bond activation, often involving radical intermediates and complex tandem sequences. researchgate.netchim.it

The synthesis of C3-substituted quinoxalin-2(1H)-ones frequently proceeds through pathways involving radical intermediates. chim.it These mechanisms typically involve the generation of a radical species, its subsequent addition to the quinoxalin-2(1H)-one scaffold, and a final oxidation/deprotonation step to yield the product.

Radical Generation and Addition: Various methods are employed to generate the initial radical. These include:

Oxidative Generation: Strong oxidants like potassium persulfate (K₂S₂O₈) or photoredox catalysts can be used to generate alkyl or aryl radicals from precursors such as unactivated alkenes, carboxylic acids, or arylhydrazines. mdpi.comorganic-chemistry.orgresearchgate.net For instance, the reaction of quinoxalin-2(1H)-one with an unactivated alkene and K₂S₂O₈ generates an alkyl radical which then adds to the quinoxalinone. mdpi.com

Photochemical/Electrochemical Methods: Visible light, often in combination with a photocatalyst, can initiate radical formation under mild conditions. chim.itmdpi.com These methods are considered environmentally benign. organic-chemistry.org

In Situ Formation of Oxidizing Intermediates: A metal-free approach involves the in situ formation of an intermediate salt through the interaction of quinoxalin-2(1H)-one with an acid like BF₃·OEt₂. This salt is a potent oxidant that can generate an aryl radical intermediate from another quinoxalinone molecule. acs.org

Oxidation by Hydroxyl or Azide (B81097) Radicals: Pulse radiolysis studies have shown that quinoxalin-2(1H)-one reacts with hydroxyl (•OH) and azide (•N₃) radicals, leading to the formation of transient radical species. nih.gov

Once generated, the radical selectively adds to the C3 position of the quinoxalin-2(1H)-one ring, forming a nitrogen-centered radical intermediate. chim.itmdpi.com The presence of radical intermediates in these reactions has been confirmed through experiments using radical scavengers like TEMPO or BHT, which have been shown to inhibit the reactions. chim.itresearchgate.net

Table 1: Examples of Radical-Mediated C3-Functionalization of Quinoxalin-2(1H)-ones
Radical PrecursorInitiator/OxidantKey IntermediateReference
Unactivated AlkenesK₂S₂O₈Nitrogen-centered radical mdpi.com
Alkyl Carboxylic AcidsCobaloxime (photocatalyst)Alkyl radical organic-chemistry.org
Arylhydrazinesg-C₃N₄/NaI (photocatalyst)Aryl radical researchgate.net
Quinoxalin-2(1H)-oneBF₃·OEt₂ / HFIPAryl radical cation acs.org

Tandem, or domino, reactions provide an efficient and atom-economical approach to synthesize complex molecules like 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one derivatives in a single operation. mdpi.comresearchgate.net These sequences often involve the formation of multiple chemical bonds in a cascade process.

Multi-Component Tandem Reactions: Many synthetic routes for C3-functionalized quinoxalin-2(1H)-ones are three-component reactions, where the quinoxalinone, a radical precursor, and another reactant are combined in one pot. mdpi.comdntb.gov.ua For example, a three-component reaction of quinoxalin-2(1H)-ones, unactivated olefins, and TMSN₃ can synthesize quinoxalin-2(1H)-ones containing azide groups. mdpi.com Another example is the photocatalytic three-component tandem reaction of quinoxalin-2(1H)-ones, alkenes, and sulfites to prepare sulfonated derivatives. mdpi.com These reactions proceed through a cascade of events, often initiated by the radical mechanisms described previously, followed by further transformations. researchgate.net

An efficient copper-catalyzed domino reaction has been developed for the synthesis of quinoxalin-2(1H)-one derivatives, involving a sequence of SNAr/coupling/demesylation steps. researchgate.net This highlights the versatility of tandem strategies in building the quinoxalinone scaffold with diverse substitutions.

Rearrangement Mechanisms: While less common in the direct functionalization of the quinoxalinone core, rearrangement mechanisms can be involved in the synthesis of the broader quinoxaline (B1680401) system. For instance, new acid-catalyzed rearrangements have been observed where the pyrazine (B50134) ring of a quinoxaline system contracts to form 2-benzoimidazolequinoxalines. sapub.org

Molecular Mechanisms of Biological Activity at the Cellular and Subcellular Levels

Quinoxalin-2(1H)-one derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. rsc.orgnih.govresearchgate.net The specific biological action of this compound is determined by its interactions at the molecular level.

The quinoxalinone scaffold is a key feature in many enzyme inhibitors. nih.govnih.gov These compounds can act as reversible or irreversible inhibitors, often competing with the natural substrate for binding to the enzyme's active site. libretexts.org

FGFR1 Inhibition: Certain 3-vinyl-quinoxalin-2(1H)-one derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a tyrosine kinase implicated in various cancers. nih.gov Molecular docking studies suggest that these compounds bind to the active site of FGFR1, with interactions such as hydrogen bond formation between the quinoxalinone's carbonyl group and amino acid residues in the enzyme. nih.gov

COX-2 Inhibition: Quinoxalinone derivatives have also been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis. nih.gov The inhibitory activity is influenced by the substituents on the quinoxalinone core, with strong electron-withdrawing groups often enhancing potency. nih.gov Docking studies of related quinazolinone compounds with COX-2 reveal key interactions, including hydrogen bonds and pi-pi stacking with residues like Tyr355 and Arg120. nih.gov

For this compound, a similar mechanism of enzyme inhibition is plausible. The quinoxalinone core could anchor the molecule in an enzyme's active site via hydrogen bonds, while the 2-fluorobenzyl group could engage in hydrophobic or pi-stacking interactions, contributing to binding affinity and specificity.

The pharmacological effect of a compound is not solely dependent on its binding affinity (how tightly it binds) but also on its binding kinetics—the rates at which it associates (k_on_) and dissociates (k_off_) from its receptor. nih.govnih.gov A slow dissociation rate can lead to prolonged receptor occupancy and a sustained biological effect. nih.gov

Table 2: Key Parameters in Receptor Binding Kinetics
Kinetic ParameterSymbolDescriptionPharmacological Implication
Association Rate Constantk_on_ (or k₁)The rate at which a ligand binds to its receptor.Influences how quickly a drug effect is initiated.
Dissociation Rate Constantk_off_ (or k₋₁)The rate at which a ligand unbinds from its receptor.A primary determinant of the duration of drug action. Slow k_off_ leads to prolonged effect. nih.gov
Residence Time1/k_off_The average time a ligand remains bound to its receptor.Longer residence time often correlates with more durable in vivo efficacy.
Kinetic AffinityK_D_ (k_off_/k_on_)The equilibrium dissociation constant, reflecting the ratio of off-rate to on-rate.Represents the concentration of ligand at which 50% of receptors are occupied at equilibrium.

Quinoxaline derivatives have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi, making them promising candidates for new antimicrobial agents. rsc.orgnih.gov

Antibacterial Activity: Various quinoxaline derivatives have been tested against both Gram-positive bacteria, like methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. nih.govnih.gov The mechanism of action can vary. Some studies suggest that these compounds may target FtsZ, an essential bacterial protein involved in cell division. nih.gov The introduction of hydrophobic groups at certain positions on the quinoxaline ring appears to be crucial for antibacterial activity. nih.gov

Antifungal Activity: In studies against plant pathogenic fungi, certain quinoxaline derivatives showed potent activity, in some cases superior to commercial fungicides. rsc.org Scanning electron microscopy has shown that these compounds can disrupt the cellular morphology of fungi like Rhizoctonia solani. rsc.org

The mode of action for this compound against pathogens would likely involve similar mechanisms. The planar quinoxalinone ring system could intercalate with microbial DNA or inhibit key enzymes, while the lipophilic 2-fluorobenzyl substituent could facilitate passage through the microbial cell membrane, a critical step in reaching intracellular targets.

Future Research Directions and Advanced Methodologies for 3 2 Fluorobenzyl Quinoxalin 2 1h One Research

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one and its derivatives will increasingly prioritize green and sustainable chemistry principles. jocpr.comtandfonline.com Traditional synthetic methods for quinoxalines, while effective, often involve harsh conditions or the use of hazardous reagents. jocpr.com The field is moving towards methodologies that are not only environmentally benign but also more efficient and atom-economical. rsc.orgnih.gov

Future innovative approaches are expected to include:

Biocatalysis: Utilizing enzymes or whole-cell systems for key reaction steps, such as the initial condensation to form the quinoxalinone core, offers high selectivity under mild conditions. sapub.org

Mechanochemistry: Techniques like ball milling can facilitate solvent-free reactions, reducing waste and energy consumption. acs.org A piezochemically driven decarboxylative coupling using BaTiO3 via ball milling has been developed for C3-acylated quinoxalin-2(1H)-ones, showcasing a promising solvent-free direction. acs.org

Photoredox Catalysis: Visible-light-mediated reactions provide a powerful tool for C-H functionalization at the C3 position of the quinoxalinone ring, allowing for the introduction of various substituents under mild, oxidant-free conditions. rsc.orgorganic-chemistry.org

Novel Catalytic Systems: The exploration of reusable, eco-friendly catalysts is a significant trend. This includes the use of organocatalysts like camphor (B46023) sulfonic acid, bio-based catalysts such as L-arabinose, and heterogeneous catalysts like reusable transition metal oxides that can be easily recovered and reused. tandfonline.comrsc.orgnih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of quinoxalinone libraries.

These green approaches aim to minimize environmental impact by using safer solvents (e.g., water, ethanol), reducing waste generation, and utilizing renewable starting materials where possible. jocpr.comnih.gov

Synthetic Strategy Key Advantages Potential Application for this compound
Organocatalysis Metal-free, reduced toxicity, mild conditions. nih.govSynthesis of the core quinoxalinone structure from o-phenylenediamine (B120857) precursors. nih.gov
Mechanochemistry Solvent-free, reduced reaction times, energy-efficient. acs.orgC-H functionalization and derivatization at the C3 position. acs.org
Photoredox Catalysis High functional group tolerance, mild conditions, use of visible light. organic-chemistry.orgDirect introduction of the 2-fluorobenzyl group or further derivatization.
Biocatalysis High stereo- and regioselectivity, environmentally friendly. sapub.orgAsymmetric synthesis and production of specific enantiomers.
Green Solvents/Catalysts Reduced environmental impact, increased sustainability. jocpr.comtandfonline.comOverall synthesis process, from starting materials to final product. jocpr.com

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

To efficiently explore the structure-activity relationships (SAR) of this compound, a departure from traditional one-compound-at-a-time synthesis is necessary. Combinatorial chemistry, in both solid-phase and solution-phase formats, allows for the rapid generation of large, diverse libraries of related compounds. nih.gov By systematically modifying the core quinoxalinone scaffold—including substitutions on the benzene (B151609) ring, the N1 position, and variations of the 2-fluorobenzyl group at the C3 position—researchers can quickly map the structural requirements for desired biological activity. mdpi.comnih.gov

This process is synergistic with high-throughput screening (HTS) techniques. rsc.org HTS enables the rapid biological evaluation of these large compound libraries against specific therapeutic targets. nih.gov For instance, developing microdroplet reaction platforms combined with mass spectrometry detection can drastically shorten reaction times and allow for rapid screening of optimal synthesis conditions and subsequent library generation. nih.govnih.govresearchgate.net This integrated approach accelerates the identification of "hit" compounds with improved potency, selectivity, and pharmacokinetic profiles. rsc.org SAR data from these screens provide crucial guidance for further optimization. nih.gov

Methodology Objective Advantage for Quinoxalinone Research
Combinatorial Chemistry Generate large libraries of structurally diverse analogs. nih.govRapidly explores the chemical space around the this compound scaffold. nih.gov
High-Throughput Screening (HTS) Test thousands of compounds for activity against a biological target quickly. rsc.orgEfficiently identifies active compounds ("hits") from the synthesized libraries. nih.gov
Microdroplet Reactions Miniaturize and accelerate synthesis for HTS. nih.govEnables on-the-fly synthesis and screening, reducing costs and waste. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Correlate chemical structure with biological activity. nih.govInforms the design of next-generation compounds with enhanced properties. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications in this area include:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data from quinoxalinone analogs to predict various properties, including biological activity, solubility, and potential toxicity (ADMET properties), for novel, yet-to-be-synthesized compounds. helixr.comastrazeneca.com This allows for in silico screening, prioritizing the synthesis of candidates with the highest probability of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target. helixr.comnih.gov By providing the model with the desired activity profile and constraints based on the this compound scaffold, novel quinoxalinone derivatives with potentially superior properties can be proposed.

Synthesis Planning: AI can also assist in devising the most efficient and sustainable synthetic routes for target molecules, analyzing retrosynthetic pathways to suggest optimal reactions and starting materials. helixr.com

By integrating AI and ML, the iterative cycle of drug design, synthesis, and testing can be significantly accelerated, reducing both the time and cost associated with drug discovery. nih.govnih.gov

Exploration of Novel Therapeutic Targets (In Vitro)

The quinoxalinone scaffold is a versatile pharmacophore, with derivatives showing a wide range of biological activities. nih.govscispace.com While initial research may focus on a specific target, a key future direction is the systematic in vitro screening of this compound and its analogs against a broad panel of therapeutic targets. Quinoxaline (B1680401) derivatives have demonstrated efficacy as anticancer, antimicrobial, and antiviral agents. nih.govrsc.orgsemanticscholar.org

Specific target families to explore include:

Kinases: Many quinoxaline derivatives are kinase inhibitors. Screening against a comprehensive kinase panel could identify novel targets in oncology or inflammatory diseases. For example, certain 3-vinyl-quinoxalin-2(1H)-one derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against various GPCRs could uncover unexpected activities in areas like neuroscience or metabolic disorders.

Enzymes: Quinoxalinones have been shown to inhibit enzymes like aldose reductase, which is relevant to diabetic complications. nih.gov Broader enzymatic screening could reveal new applications.

Infectious Disease Targets: Given the known antimicrobial and antiviral properties of the scaffold, screening against key bacterial and viral proteins (e.g., proteases, polymerases) is a logical step. rsc.orgscilit.com Some derivatives have been studied for their potential against Mycobacterium tuberculosis and the protease associated with COVID-19. rsc.orgsemanticscholar.org

This expanded screening approach increases the probability of discovering novel therapeutic applications for the this compound chemical series.

Multi-Disciplinary Approaches Integrating Chemical Synthesis, Computational Chemistry, and Biological Evaluation

The most powerful strategy for advancing research on this compound is the deep integration of multiple scientific disciplines. Future research will rely on a continuous feedback loop between chemical synthesis, computational chemistry, and biological evaluation.

This integrated workflow would operate as follows:

Initial Design & Synthesis: Synthetic chemists create an initial set of compounds based on rational design or combinatorial approaches.

Computational Modeling: Computational chemists use techniques like molecular docking and molecular dynamics simulations to predict how these compounds will bind to a specific target. nih.gov This helps to rationalize observed biological data and understand binding modes at the atomic level. acs.org

Biological Evaluation: Biologists perform in vitro assays to determine the activity, potency, and selectivity of the synthesized compounds.

Data Integration and Iteration: The results from both computational and biological studies are fed back to the synthetic chemists. This data, often analyzed using AI/ML tools, informs the design of the next generation of molecules, creating an iterative cycle of optimization that is more efficient and targeted than any single approach alone.

This multi-disciplinary strategy ensures that synthetic efforts are focused on the most promising compounds, guided by both computational predictions and empirical biological data, ultimately accelerating the path toward identifying a viable drug candidate.

Q & A

Basic: What are the foundational synthetic routes to 3-(2-fluorobenzyl)quinoxalin-2(1H)-one?

Methodological Answer:
The synthesis typically involves functionalizing the quinoxalinone core at the C3 position. A common approach is through nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 3-oxazolidinone intermediates (e.g., 5-(α-bromo-2-nitrobenzyl)-2,2-dimethyl-1,3-oxazolidin-4-ones) with HBr/acetone to generate reactive intermediates .
  • Step 2: Hydrolyze intermediates under acidic conditions (e.g., HCl) to yield pyruvic acid derivatives, which are subsequently condensed with 1,2-diaminobenzenes in boiling acetic acid to form the quinoxalinone backbone .
  • Fluorobenzyl Introduction: Use 2-fluorobenzyl halides (e.g., benzyl chloride) in alkylation reactions under basic conditions (K₂CO₃, DMF) to attach the fluorinated benzyl group at C3 .

Key Data:

StepReagents/ConditionsYield (%)Reference
HydrolysisHCl, H₂O, 80°C75–85
AlkylationK₂CO₃, DMF, RT, 24h80–85

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on multi-spectral analysis :

  • NMR: 1H^1H and 13C^{13}C NMR identify fluorobenzyl protons (δ ~4.5–5.0 ppm for CH₂) and carbonyl carbons (δ ~160–165 ppm) .
  • X-ray Crystallography: Resolves dihedral angles (e.g., fluorobenzyl twist relative to the quinoxaline core) and hydrogen-bonding patterns .
  • Elemental Analysis: Matches calculated vs. observed C/H/N/O/F ratios (e.g., C: 64.3%; H: 3.6%; F: 7.2%) .

Example:
For 3-phenyl analogs, X-ray data show phenyl ring twists of 19.3–30.4° relative to the quinoxaline plane, validating steric effects of substituents .

Advanced: How can visible-light photocatalysis enable C–H functionalization of the quinoxalinone core?

Methodological Answer:
Photoredox catalysis allows radical-mediated alkylation or difluorobenzylation under mild conditions:

  • Three-Component Reactions: Use CF₃SO₂Na or ethyl bromodifluoroacetate as trifluoromethyl sources. Irradiate with blue LEDs (e.g., 450 nm) in the presence of a Ru or Ir photocatalyst (e.g., Ru(bpy)₃²⁺) to generate radicals that couple at C3 .
  • Substrate Scope: Compatible with electron-deficient alkenes and aryl halides, achieving yields of 70–95% .

Mechanistic Insight:
The quinoxalin-2(1H)-one acts as both an electron acceptor and donor, facilitating single-electron transfer (SET) processes under light .

Advanced: What strategies resolve contradictions in reaction outcomes during fluorobenzyl group introduction?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., over-alkylation or fluorobenzyl group migration). Mitigation strategies include:

  • Condition Optimization: Adjust stoichiometry (e.g., limit benzyl halide to 1.2 eq.) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
  • In Situ Monitoring: Employ TLC or HPLC-MS to track intermediate formation and adjust reaction time/temperature .
  • Computational Modeling: Predict steric/electronic effects of the fluorobenzyl group using DFT calculations to guide synthetic routes .

Case Study:
In Na₂S₂O₄-mediated reductions, competing nitro-to-amine conversions vs. cyclization pathways require precise control of pH and temperature to favor desired products .

Advanced: How can reductive rearrangements expand the functional diversity of this compound?

Methodological Answer:
Reductive systems like Na₂S₂O₄ enable one-step cyclizations to fused heterocycles:

  • Indole/Benzimidazole Formation: Reduce nitro groups to amines, triggering intramolecular cyclization. For example, 3-(2-nitrobenzyl) derivatives rearrange to 2-(indol-2-yl)benzimidazoles under boiling dioxane/H₂O (6h, 70–80% yield) .
  • Catalyst-Free Conditions: Avoid transition metals, making the process cost-effective and environmentally benign .

Key Data:

SubstrateProductYield (%)Reference
3-(2-nitrobenzyl)quinoxalinone2-(indol-2-yl)benzimidazole75

Basic: What safety protocols are critical when handling fluorinated quinoxalinones?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (fluoroarenes can penetrate latex) .
  • Ventilation: Use fume hoods during reactions involving volatile fluorinated intermediates (e.g., benzyl fluorides) .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HBr from alkylation) before disposal .

First Aid:

  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorobenzyl)quinoxalin-2(1H)-one
Reactant of Route 2
3-(2-Fluorobenzyl)quinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.